(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid
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Overview
Description
(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid is a complex organic compound with a unique structure that includes a thiazolidine ring, a benzoic acid moiety, and various functional groups
Scientific Research Applications
(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting an appropriate thioamide with an α-halo ketone under basic conditions.
Introduction of the Benzoic Acid Moiety: This step involves coupling the thiazolidine intermediate with a benzoic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing carbonyl groups.
Substitution: Electrophiles like bromine or nitronium ions for aromatic substitution.
Major Products
Oxidation: Formation of epoxides or alcohols.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of substituted aromatic compounds.
Mechanism of Action
The mechanism of action of (E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and the phenylamino group are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif.
2-Aminoethyl methacrylate hydrochloride: Used in polymer synthesis and biomedical applications.
Uniqueness
(E)-4-((3-allyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)thiazolidin-2-ylidene)amino)benzoic acid is unique due to its combination of functional groups and the presence of the thiazolidine ring, which imparts specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
4-[[5-(2-anilino-2-oxoethyl)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-2-12-24-19(26)17(13-18(25)22-15-6-4-3-5-7-15)29-21(24)23-16-10-8-14(9-11-16)20(27)28/h2-11,17H,1,12-13H2,(H,22,25)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGPUVPHABQBAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(SC1=NC2=CC=C(C=C2)C(=O)O)CC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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